2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid
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Overview
Description
“2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the CAS Number: 793716-20-8 . It has a molecular weight of 307.41 . The IUPAC name for this compound is 2-({2-[(cyclohexylmethyl)amino]-2-oxoethyl}sulfanyl)benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO3S/c18-15(17-10-12-6-2-1-3-7-12)11-21-14-9-5-4-8-13(14)16(19)20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18)(H,19,20) . This code can be used to generate a 3D structure of the molecule for further analysis.Physical and Chemical Properties Analysis
This compound has a molecular weight of 307.41 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Antimicrobial Activity
One area of application involves novel structures derived from benzoic acid sulfanyl derivatives, exhibiting potent and selective activities against bacterial pathogens. For instance, derivatives have shown significant in vitro microbiological activity against Helicobacter pylori, a gastric pathogen, including strains resistant to common antibiotics. These compounds were identified to meet several critical criteria for novel anti-H. pylori agents due to their low minimal inhibition concentrations and a clinically acceptable level of resistance development (Carcanague et al., 2002).
Catalysis and Organic Synthesis
In organic synthesis, sulfur-containing benzoic acid derivatives have been utilized to develop novel heterocyclic systems through reactions with α,α′-dihalo ketones. These reactions have led to the creation of previously unknown compounds, highlighting the role of these benzoic acid derivatives in facilitating innovative synthetic pathways (Tokareva et al., 2011).
Stress Tolerance in Plants
Benzoic acid and its derivatives have been explored for their regulatory role in inducing multiple stress tolerances in plants. Studies have shown that these compounds can effectively induce tolerance to heat, drought, and chilling stress in crops like bean and tomato, thereby supporting the development of stress-resistant plant varieties (Senaratna et al., 2004).
Environmental and Health Safety
Research on the environmental presence and health implications of benzoic acid derivatives, widely used as food preservatives and in pharmaceuticals, underscores the importance of understanding the exposure, metabolism, and potential health impacts of these compounds. This research aids in assessing the safety and regulatory compliance of benzoic acid derivatives in consumer products (del Olmo et al., 2017).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c18-15(17-10-12-6-2-1-3-7-12)11-21-14-9-5-4-8-13(14)16(19)20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNJMNUPXYQVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331227 |
Source
|
Record name | 2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24834559 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
793716-20-8 |
Source
|
Record name | 2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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